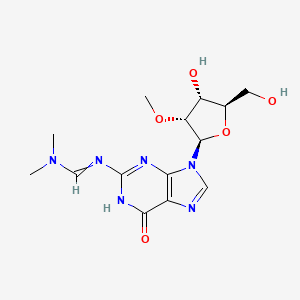
IMPERIALINE (3-beta-Iodo-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMPERIALINE (3-beta-Iodo-) is a selective M2 muscarinic receptor antagonist. Cervane alkaloid, derivative of L6008 Imperialine extracted from Petilium eduardi Its muscarinic-blocking activity in narcotized rats (40 mg (i.p.) ethaminal sodium) as compared with the Atropine activity (100%): - on M2 receptors (heart), 135 %, ED50 = 0.023 μ M/kg. - on M4 receptors (intestine), 1.9 %, ED50 = 0.9 μ M/kg. - on M3 receptors (salivary glands), 0.1 %, ED50 = 14.7 μ M/kg. - on the isolated rat intestine, for the antagonism to the spasmogenic effect due to Carbocholine: EC50 = 5.1x10-8 g/ml.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Imperialine, a steroidal alkaloid found in Fritillaria wabuensis, has demonstrated notable anti-inflammatory effects. In a study, it was found to inhibit nitric oxide production and suppress inducible nitric oxide synthase and cyclooxygenase-2 expressions in lipopolysaccharide-stimulated macrophages. Additionally, it reduced the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β, mediated by inhibiting the nuclear factor-kappaB activation signaling pathway (Wu et al., 2015).
Absorption Characteristics
Another study focused on the intestinal absorption characteristics of imperialine. Using Caco-2 cells and a rat in situ intestinal perfusion model, it was found that the uptake of imperialine was influenced by the pH in the medium and was not affected by temperature. The study also observed that the absorption of imperialine in the intestine is primarily driven by passive membrane diffusion (Lin et al., 2015).
Antitussive and Expectorant Activities
Imperialine has been identified as having antitussive and expectorant properties. A study evaluating alkaloids from Bulbus Fritillariae Cirrhosae confirmed that imperialine significantly inhibited cough frequency and increased the latent period of cough in mice. It also enhanced tracheal phenol red output, indicating its expectorant activity (Wang et al., 2011).
Anti-Cancer Potential
In recent research, imperialine has been shown to have potential anti-cancer effects against non-small cell lung cancer. This study demonstrated that imperialine could suppress tumor growth and associated inflammation, potentially through an inflammation-cancer feedback loop involving the inhibition of NF-κB activity. This finding is significant, as it indicates a previously unknown function of imperialine in cancer therapy (Lin et al., 2020).
Pharmacokinetics and Bioavailability
Research has also been conducted on the pharmacokinetics and bioavailability of imperialine. A study developed a sustained-release tablet formulation for imperialine, which aimed to prolong absorption time and improve oral bioavailability. The study successfully demonstrated an improvement in the bioavailability of imperialine, indicating potential for enhanced clinical use (Lin et al., 2015).
Muscarinic Receptor Interaction
Imperialine was evaluated for its action at muscarinic receptors. The study found that imperialine acted as a selective antagonist at M2 receptors, differentiating it from M1 and M3 receptor sites. This suggests a potential role for imperialine in treatments targeting muscarinic receptors (Eglen et al., 1992).
Eigenschaften
Molekularformel |
C27H42INO2 |
|---|---|
Molekulargewicht |
539.54 g/mol |
Aussehen |
white to pale yellow fine crystal powder |
Reinheit |
97%. (TLC [chloroform, methanol (10:0.4) Rf = 0.33], Melting point, NMR, IR) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)



